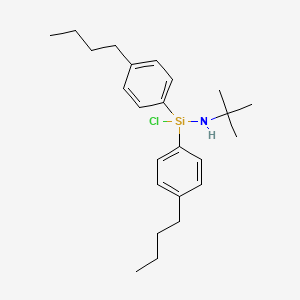
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine is a synthetic organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and versatility in chemical reactions. This compound, in particular, may have applications in materials science, organic synthesis, and possibly in the development of new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine typically involves the reaction of tert-butylamine with a chlorosilane derivative. The reaction conditions may include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Temperature: Controlled temperatures, often under reflux conditions.
Catalysts: Lewis acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The process may include:
Purification: Techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.
Quality Control: Analytical methods like NMR, IR spectroscopy, and mass spectrometry to ensure the purity and structure of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The silicon center can be oxidized or reduced under specific conditions.
Hydrolysis: Reaction with water to form silanols.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various organosilicon derivatives, while oxidation may produce silanols or siloxanes.
Applications De Recherche Scientifique
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine may have several scientific research applications, including:
Materials Science: Development of new polymers or composites with enhanced properties.
Organic Synthesis: Use as a reagent or intermediate in the synthesis of complex organic molecules.
Biological Studies:
Mécanisme D'action
The mechanism of action of N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine would depend on its specific application
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butyl-1,1-bis(4-methylphenyl)-1-chlorosilanamine
- N-tert-Butyl-1,1-bis(4-ethylphenyl)-1-chlorosilanamine
- N-tert-Butyl-1,1-bis(4-phenyl)-1-chlorosilanamine
Uniqueness
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine may have unique properties due to the presence of butyl groups, which can influence its reactivity, solubility, and interactions with other molecules
Conclusion
This compound is a versatile organosilicon compound with potential applications in various fields. Understanding its synthesis, reactions, and applications can provide valuable insights for researchers and industry professionals.
Propriétés
Numéro CAS |
344399-91-3 |
|---|---|
Formule moléculaire |
C24H36ClNSi |
Poids moléculaire |
402.1 g/mol |
Nom IUPAC |
N-[bis(4-butylphenyl)-chlorosilyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C24H36ClNSi/c1-6-8-10-20-12-16-22(17-13-20)27(25,26-24(3,4)5)23-18-14-21(15-19-23)11-9-7-2/h12-19,26H,6-11H2,1-5H3 |
Clé InChI |
ZNFZBXQAGGTUGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)CCCC)(NC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


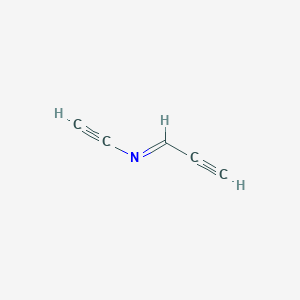

![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)


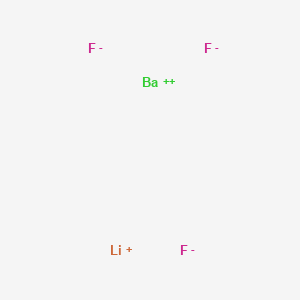
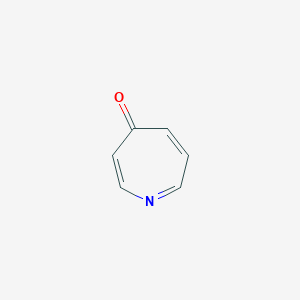
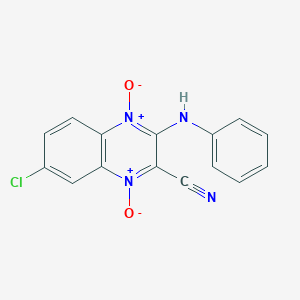
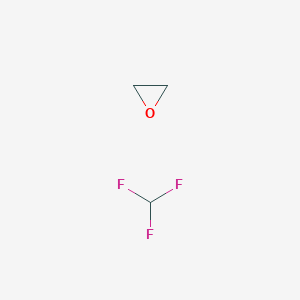
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)
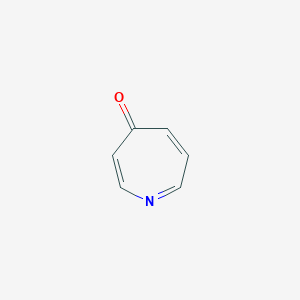


![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
